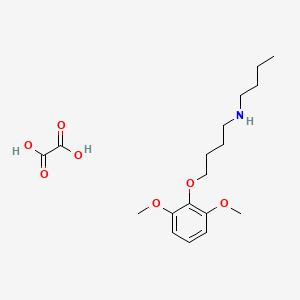![molecular formula C15H24ClNO3 B5199332 2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that has been studied extensively in the field of scientific research. This compound is commonly referred to as 'Clenbuterol' and is widely used as a research tool in biochemical and physiological studies. Clenbuterol is a beta-2 adrenergic agonist that has been shown to have a variety of effects on the body, including increasing muscle mass and decreasing fat mass.
Wirkmechanismus
Clenbuterol is a beta-2 adrenergic agonist that works by binding to beta-2 adrenergic receptors in the body. This binding activates a cascade of biochemical reactions that ultimately lead to the activation of enzymes that increase the breakdown of fat and the synthesis of muscle protein.
Biochemical and Physiological Effects
Clenbuterol has been shown to have a variety of biochemical and physiological effects on the body. These include increasing muscle mass, decreasing fat mass, improving athletic performance, and improving respiratory function. Clenbuterol has also been shown to have anti-inflammatory and anti-catabolic effects, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages as a research tool. It is relatively easy to synthesize and has a well-established mechanism of action. Clenbuterol also has a range of effects on the body, which makes it useful for studying a variety of physiological processes. However, there are also some limitations to using clenbuterol in lab experiments. For example, it has been shown to have some species-specific effects, which may limit its usefulness in certain animal models.
Zukünftige Richtungen
There are several potential future directions for research on clenbuterol. One area of interest is the potential therapeutic applications of clenbuterol in the treatment of respiratory disorders such as asthma. Another area of interest is the use of clenbuterol as a performance-enhancing drug in athletes. Finally, there is also potential for further research on the biochemical and physiological effects of clenbuterol, particularly in relation to its anti-inflammatory and anti-catabolic effects.
Synthesemethoden
Clenbuterol is synthesized through a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(methylamino)ethanol to form the final product, 2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been widely used as a research tool in the field of biochemical and physiological studies. It has been shown to have a variety of effects on the body, including increasing muscle mass, decreasing fat mass, and improving athletic performance. Clenbuterol has also been studied for its potential therapeutic applications in the treatment of asthma and other respiratory disorders.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3/c1-12-10-14(11-13(2)15(12)16)20-9-8-19-7-5-17(3)4-6-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTCRLVUMPVXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)




![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)